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Compound of Interest

Compound Name: RC-106

Cat. No.: B15617674 Get Quote

Technical Support Center: RC-106
This technical support center provides researchers, scientists, and drug development

professionals with guidance on identifying and mitigating off-target effects of RC-106, a potent

and selective kinase inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is the primary target profile of RC-106?

RC-106 is a potent, orally available small molecule inhibitor with a primary target profile against

the TAM family of receptor tyrosine kinases (TYRO3, AXL, MER) and c-MET.[1][2] It also

exhibits potent activity as a ROS1 and pan-NTRK inhibitor.[3][4] This multi-targeted profile

makes it a subject of interest in oncology research, particularly for tumors harboring activating

fusions or mutations in these kinases.

Q2: What are the potential sources of RC-106 off-target effects?

Off-target effects can arise from several factors:

Kinase Promiscuity: Like many kinase inhibitors, RC-106 may bind to and inhibit kinases with

structurally similar ATP-binding pockets to its primary targets.

High Concentrations: Using RC-106 at concentrations significantly above its on-target IC50

values can lead to the engagement of lower-affinity off-targets.
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Metabolites: The metabolites of RC-106, formed in vitro or in vivo, may have their own

unique off-target profiles.

Cellular Context: The expression levels of on- and off-target kinases can vary between

different cell lines and tissues, influencing the observed effects.

Q3: How can I computationally predict potential off-target effects of RC-106?

Before starting wet-lab experiments, computational methods can provide a preliminary

assessment of potential off-target liabilities.[5][6][7] These approaches include:

Sequence and Structural Similarity Analysis: Comparing the amino acid sequence and

crystal structure of the primary targets with other kinases can identify those with high

homology, suggesting a potential for off-target binding.

Molecular Docking and Simulation: In silico docking of RC-106 into the ATP-binding pockets

of a panel of kinases can predict binding affinities and identify potential off-targets.

Pharmacophore Modeling: Building a pharmacophore model based on the known

interactions of RC-106 with its primary targets can be used to screen databases for other

proteins that may interact with the compound.

Machine Learning-Based Approaches: Utilizing algorithms trained on large datasets of

compound-target interactions can predict the probability of RC-106 binding to a wide range

of proteins.[6][7]

Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in RC-106
Treated Cells
You are observing a cellular phenotype (e.g., unexpected toxicity, altered morphology, changes

in a signaling pathway) that is inconsistent with the known on-target effects of RC-106.

Troubleshooting Steps:

Confirm On-Target Engagement: First, verify that RC-106 is engaging its intended targets in

your experimental system. This can be done by assessing the phosphorylation status of
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direct downstream effectors of TAM kinases, c-MET, ROS1, or NTRK. A western blot for p-

AKT or p-ERK can be a starting point.[1]

Dose-Response Analysis: Perform a dose-response experiment to determine if the

unexpected phenotype is only observed at high concentrations of RC-106. Off-target effects

are often more pronounced at higher doses.

Use a Structurally Unrelated Inhibitor: If possible, use another inhibitor with the same on-

target profile but a different chemical scaffold. If the unexpected phenotype is not replicated,

it is more likely to be an off-target effect of RC-106.

Perform a Kinase Panel Screen: A broad in vitro kinase screen is a direct way to identify off-

target kinases. The results can provide a "hit list" of potential off-targets that can be further

investigated in your cellular model.

Proteomic and Transcriptomic Profiling: Techniques like phosphoproteomics, proteomics

(e.g., using protein arrays), and RNA sequencing can provide an unbiased view of the global

cellular changes induced by RC-106, helping to identify affected pathways.[8]

Issue 2: In Vivo Efficacy Does Not Correlate with In Vitro
On-Target Potency
RC-106 shows potent on-target activity in your cell-based assays, but the in vivo anti-tumor

efficacy is greater or different than expected, suggesting engagement of other pathways.

Troubleshooting Steps:

Investigate the Tumor Microenvironment (TME): The in vivo effects of RC-106 may be

mediated through its impact on the TME. For example, inhibition of TAM kinases on immune

cells like macrophages and dendritic cells can modulate the immune response.[2]

Immunophenotyping: Perform immunophenotyping of the tumor and spleen from RC-106-

treated animals using flow cytometry or immunohistochemistry. Look for changes in immune

cell populations, such as an increase in CD8+ T cells or a shift in macrophage polarization

from M2 to M1.[2]
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Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the drug concentrations

achieved in the tumor tissue are sufficient to engage the intended targets. Also, consider that

drug metabolites may have different target profiles and contribute to the overall in vivo effect.

Use Immunodeficient Animal Models: To test the contribution of the immune system to the

anti-tumor activity of RC-106, conduct efficacy studies in immunodeficient mice (e.g., nude or

SCID). A reduction in efficacy in these models would suggest an immune-mediated

component of the drug's action.[2]

Data Presentation
Table 1: Illustrative Kinase Selectivity Profile of RC-106

Kinase Target IC50 (nM) Target Class

AXL 1.2 On-Target (TAM)

MER 2.5 On-Target (TAM)

TYRO3 3.1 On-Target (TAM)

c-MET 5.4 On-Target

ROS1 0.8 On-Target

NTRK1 1.5 On-Target (pan-NTRK)

NTRK2 1.8 On-Target (pan-NTRK)

NTRK3 1.6 On-Target (pan-NTRK)

LCK 150 Off-Target

SRC 220 Off-Target

VEGFR2 350 Off-Target

EGFR >1000 Off-Target

This table presents hypothetical data for illustrative purposes.

Experimental Protocols
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Protocol 1: Western Blot for On-Target Engagement
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The next day,

treat with a dose range of RC-106 (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 2

hours).

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer to a PVDF membrane.

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary

antibodies against p-AXL, total AXL, p-AKT, total AKT, p-ERK, and total ERK overnight at

4°C.

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL)

substrate.
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Caption: On-target signaling pathways of RC-106.
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Caption: Workflow for identifying RC-106 off-target effects.
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Caption: Logic diagram for mitigating RC-106 off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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